molecular formula C22H37IO2 B15164273 2-Iodo-1,4-bis(octyloxy)benzene CAS No. 194204-70-1

2-Iodo-1,4-bis(octyloxy)benzene

Cat. No.: B15164273
CAS No.: 194204-70-1
M. Wt: 460.4 g/mol
InChI Key: QUGSSUUTMCPIFV-UHFFFAOYSA-N
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Description

2-Iodo-1,4-bis(octyloxy)benzene is a halogenated aromatic compound featuring iodine at the 2-position and octyloxy (-O-C₈H₁₇) groups at the 1- and 4-positions. The iodine atom introduces reactivity for cross-coupling reactions, while the long alkoxy chains enhance solubility in organic solvents, making the compound suitable for applications in organic electronics and polymer synthesis . Its structure balances electronic modulation (via iodine’s electron-withdrawing nature) and processability (via octyloxy’s lipophilic character).

Properties

CAS No.

194204-70-1

Molecular Formula

C22H37IO2

Molecular Weight

460.4 g/mol

IUPAC Name

2-iodo-1,4-dioctoxybenzene

InChI

InChI=1S/C22H37IO2/c1-3-5-7-9-11-13-17-24-20-15-16-22(21(23)19-20)25-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18H2,1-2H3

InChI Key

QUGSSUUTMCPIFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)OCCCCCCCC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1,4-bis(octyloxy)benzene typically involves the iodination of 1,4-bis(octyloxy)benzene. One common method is the halogen exchange reaction, where a brominated precursor is treated with iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require elevated temperatures to facilitate the exchange reaction .

Industrial Production Methods

Industrial production of 2-Iodo-1,4-bis(octyloxy)benzene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1,4-bis(octyloxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Iodo-1,4-bis(octyloxy)benzene in chemical reactions involves the activation of the iodine atom, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the iodine atom and the boronic acid .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Iodo vs. Bromo/Alkyl Groups

  • 2-Iodo-1,4-bis(octyloxy)benzene vs. 1,4-Bis(bromomethyl)-2,5-bis(octyloxy)benzene (OPCBMMB) :
    The bromomethyl groups in OPCBMMB enable polymerization with fullerenes (e.g., PCBM), forming oligomers for photovoltaic applications. In contrast, the iodine in 2-iodo-1,4-bis(octyloxy)benzene offers a reactive site for Suzuki or Ullmann couplings, expanding its utility in synthesizing conjugated polymers .
    • Reactivity : Iodine’s lower bond dissociation energy compared to bromine facilitates faster cross-coupling reactions.
    • Electronic Effects : Iodo substitution reduces electron density on the aromatic ring compared to bromomethyl, altering charge transport in polymer blends .

Alkoxy Chain Length Variations

  • Octyloxy (C₈) vs. Hexyloxy (C₆) or Dodecyloxy (C₁₂): Compounds like 2,5-diiodo-1,4-bis(n-hexyloxy)benzene (C₆) and DC16 (C₁₆) from thermochromic studies highlight chain-length-dependent properties: Solubility: Longer chains (C₁₂–C₁₆) improve solubility in nonpolar solvents but may reduce crystallinity. Octyloxy (C₈) balances solubility and film-forming ability . Phase Transitions: DC16 (C₁₆) exhibits a higher crystal-to-amorphous transition temperature (∼80°C) than DC8 (C₈, ∼60°C), suggesting shorter chains lower thermal stability .

Electronic and Solvent Effects

Electron-Donating vs. Electron-Withdrawing Substituents

  • 2-Iodo-1,4-bis(octyloxy)benzene vs. 2-Iodo-1,4-bis(trifluoromethyl)benzene :
    The octyloxy group donates electrons via resonance (+M effect), activating the ring for electrophilic substitution. In contrast, trifluoromethyl (-CF₃) withdraws electrons (-I effect), deactivating the ring and directing reactivity toward meta positions. This distinction makes the former suitable for charge-transport materials and the latter for pharmaceutical intermediates .

Solvent-Dependent Conductivity

In polymer blends (e.g., with P3HT), 2-iodo-1,4-bis(octyloxy)benzene derivatives like OPCBMMB show solvent-dependent conductivity:

Compound Solvent Conductivity (S/cm) Conditions
OPCBMMB/P3HT Chloroform 1.2 × 10⁻³ Under light
OPCBMMB/P3HT Xylene 8.5 × 10⁻⁴ Dark
PPCBMB/P3HT Xylene 2.1 × 10⁻³ Dark

The iodine substituent may enhance charge separation in chloroform, while xylene promotes ordered π-stacking in octyloxy-containing polymers .

Thermochromic and Photovoltaic Performance

The iodine in 2-iodo-1,4-bis(octyloxy)benzene could similarly stabilize excited states for optoelectronic applications .

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